N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
1,3-Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are used as intermediates in the synthesis of a broad range of heterocyclic compounds and polymers .
Synthesis Analysis
The synthesis of 1,3-oxazines can be achieved through various methods. For instance, alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .Molecular Structure Analysis
The molecular structure of 1,3-oxazines involves a six-membered ring with one oxygen and one nitrogen atom. The relative positions of these heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis
1,3-Oxazines can undergo various chemical reactions. For example, a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines was reported for the synthesis of dialkyl 6-(pyrimidin-2-ylthio)-4-thioxo-5,6-dihydro-4H-1,3-oxazine-5,6-dicarboxylates .Physical And Chemical Properties Analysis
1,3-Oxazines are part of a privileged heterocyclic motif exhibiting significant pharmacological and materials applications .Scientific Research Applications
- Polymers : Oxazines have been incorporated into polymer structures. By modifying the oxazine moiety, researchers can tailor polymer properties such as mechanical strength, thermal stability, and solubility .
- Catalyst-Free Synthesis : The compound can be synthesized via a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light. This green approach avoids the use of toxic catalysts and relies on naturally abundant resources. The reaction proceeds via α-C–H activation of tertiary amine moieties, forming C–O bonds and yielding biologically important 1,3-oxazines .
- Functionalization of Unactivated C–H Bonds : The compound’s α-C–H activation toward tertiary amines is an exciting area of research. Organic chemists are interested in these reactions due to their step and atom economic properties. Investigating the scope of this transformation could lead to novel synthetic routes .
- Multicomponent Reactions : Exploring multicomponent reactions involving this compound could yield diverse products. For instance, N-aryl-1,3-oxazine-4,5-dicarboxylates have been synthesized via Brønsted acid-promoted domino hydroamination/Prins reaction/cyclization/dehydration reactions .
Materials Science
Green Chemistry and Sustainable Synthesis
Organic Synthesis
Future Directions
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(15-10-19-20-6-3-7-22-17(15)20)18-9-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,10,14H,3,6-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWKIDTAHRLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
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